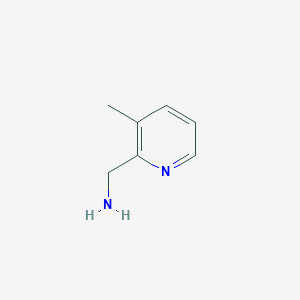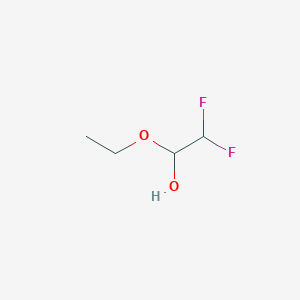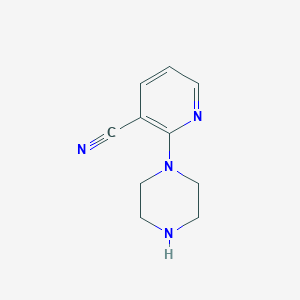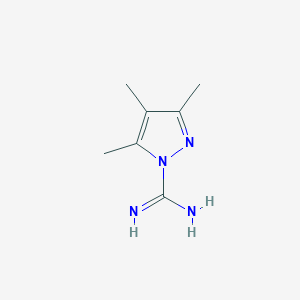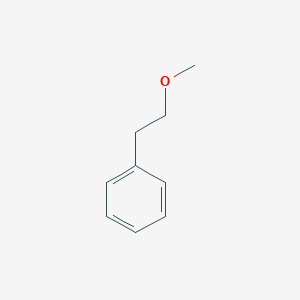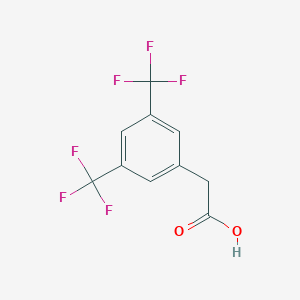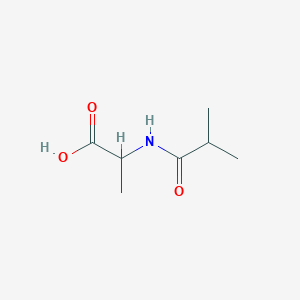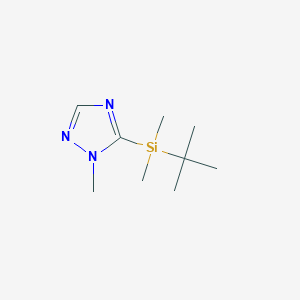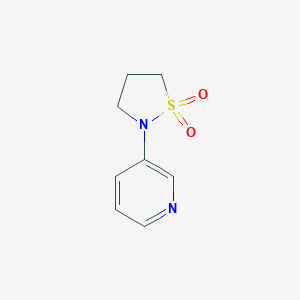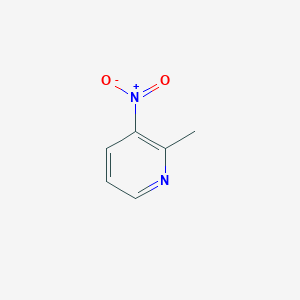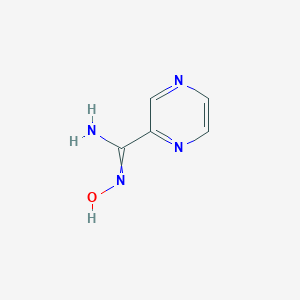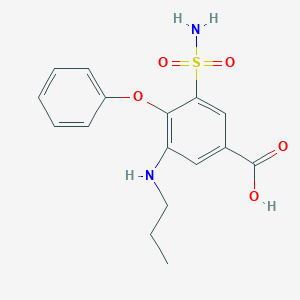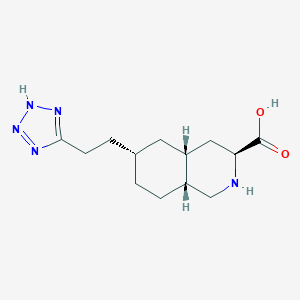
Fluphenazine decanoate dihydrochloride
Overview
Description
- Fluphenazine decanoate dihydrochloride is a high-potency typical antipsychotic medication used in the treatment of chronic psychoses, such as schizophrenia .
- It belongs to the phenothiazine class and is available in various formulations, including oral, intramuscular injection, and long-acting depot injection .
- The depot form (fluphenazine decanoate) can last up to four weeks .
Mechanism of Action
Target of Action
Fluphenazine decanoate dihydrochloride primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement.
Mode of Action
This compound acts by blocking the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thereby affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
By blocking dopamine receptors, fluphenazine can alter the normal functioning of these pathways, potentially leading to its antipsychotic effects .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of fluphenazine when taken orally is about 2.7% . The elimination half-life of the intramuscular form is 15 hours for the hydrochloride form and 7-10 days for the decanoate form . The drug is excreted in urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic neurotransmission. By blocking dopamine receptors, fluphenazine can decrease dopamine-mediated effects, potentially alleviating symptoms of conditions like schizophrenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the patient’s overall health status, the presence of other medications (which can lead to drug-drug interactions ), and individual patient characteristics.
Biochemical Analysis
Biochemical Properties
Fluphenazine decanoate dihydrochloride interacts with various biomolecules, primarily dopamine D2 receptors in the brain . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction with dopamine receptors is believed to be the primary biochemical reaction that mediates its antipsychotic effects .
Cellular Effects
This compound influences cell function by blocking dopamine receptors, which can affect various cellular processes . It depresses the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, and vasomotor tone . It also has an impact on cell signaling pathways related to dopamine transmission .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its ability to block dopamine receptors . By blocking these receptors, it interferes with the normal function of dopamine, a neurotransmitter that plays a crucial role in mood regulation, reward, and addiction .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not entirely clear. It is known that the drug has a long-acting effect, which is why it is often used in the treatment of chronic conditions like schizophrenia .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Transport and Distribution
It is known that the drug can cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
Given its mechanism of action, it is likely that the drug localizes to areas of the cell where dopamine receptors are present .
Preparation Methods
Synthetic Routes: Fluphenazine is synthesized through chemical reactions involving phenothiazine derivatives.
Industrial Production: The industrial production methods involve the synthesis of fluphenazine followed by esterification with decanoic acid to form fluphenazine decanoate .
Chemical Reactions Analysis
Reactions: Fluphenazine decanoate undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. For example, oxidation may involve peroxides, while reduction could use hydrides.
Major Products: These reactions yield metabolites and derivatives, contributing to the compound’s pharmacological effects .
Scientific Research Applications
Psychiatry: Fluphenazine is widely studied for its antipsychotic properties in treating schizophrenia and other psychotic disorders.
Neurology: Research explores its effects on dopamine receptors and the reticular activating system.
Potential Against SARS-CoV-2: Recent studies suggest fluphenazine may inhibit SARS-CoV-2 .
Comparison with Similar Compounds
- Fluphenazine’s uniqueness lies in its high potency and long-acting depot form.
- Similar compounds include other phenothiazines like chlorpromazine .
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIYWOFSPALWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2376-65-0 | |
| Record name | Fluphenazine decanoate dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


